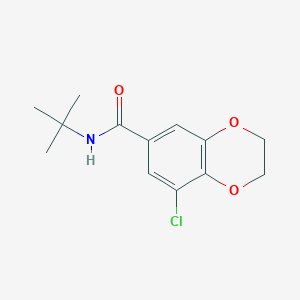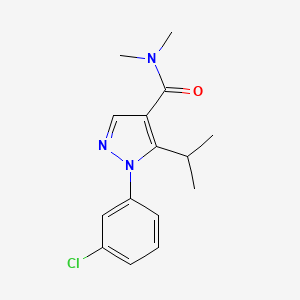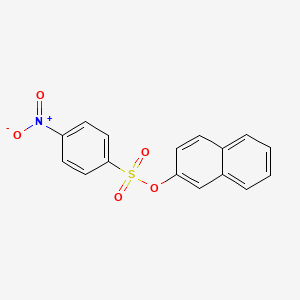![molecular formula C12H14N4O B7537448 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7537448.png)
6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide, also known as MPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPA is a pyridine carboxamide derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide is not fully understood. However, it is believed that 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide inhibits the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has been shown to have anti-inflammatory and analgesic properties. 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has also been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which is essential for the formation of cell membranes.
Advantages and Limitations for Lab Experiments
6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has several advantages for use in lab experiments. It is a relatively stable compound and has a long shelf life. It is also soluble in a variety of solvents, which makes it easy to handle and use in experiments. However, 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has some limitations. It is a relatively expensive compound, which may limit its use in certain experiments. In addition, 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has been shown to have some toxicity, which may limit its use in certain cell lines or animal models.
Future Directions
There are several future directions for the study of 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide. One direction is to further investigate its potential applications in cancer research. This could involve testing its efficacy in animal models or clinical trials. Another direction is to investigate its potential applications in other areas of research, such as inflammation and pain. Finally, future studies could focus on the development of new synthesis methods for 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide, which could lead to more cost-effective and efficient production of the compound.
Conclusion:
In conclusion, 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer, anti-inflammatory, and analgesic properties, among others. While 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has some limitations, it has several advantages for use in lab experiments. Future studies could focus on further investigating its potential applications in cancer research and other areas, as well as developing new synthesis methods for the compound.
Synthesis Methods
6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide can be synthesized using various methods. One method involves the reaction of 6-methyl-3-pyridinecarboxylic acid with 2-methylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Another method involves the reaction of 6-methyl-3-pyridinecarboxylic acid with 2-methylpyrazole in the presence of a catalyst such as triethylamine (TEA) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Both methods yield 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide as a white crystalline powder.
Scientific Research Applications
6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. One of its main applications is in the field of cancer research. 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.
properties
IUPAC Name |
6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-3-4-10(7-13-9)12(17)14-8-11-5-6-15-16(11)2/h3-7H,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNSLDMCERLFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B7537377.png)

![3-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7537381.png)

![N-[3-[5-(dimethylsulfamoyl)-2-methylanilino]-3-oxopropyl]adamantane-1-carboxamide](/img/structure/B7537396.png)

![N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7537410.png)
![N-(2,4-dichlorophenyl)-2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7537413.png)
![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7537429.png)

